molecular formula C8H12Cl2N2O2 B14033559 2-Amino-2-(pyridin-4-YL)propanoic acid hcl

2-Amino-2-(pyridin-4-YL)propanoic acid hcl

Cat. No.: B14033559
M. Wt: 239.10 g/mol
InChI Key: OSWJOGLUXMCNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino acid derivatives It is known for its unique structure, which includes a pyridine ring attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride typically involves the reaction of pyridine derivatives with amino acids under specific conditions. One common method involves the use of zinc dust and formic acid to facilitate the reaction . The reaction conditions often include the use of ethanol and water as solvents, with the addition of concentrated hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the functional groups involved .

Scientific Research Applications

2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist for certain receptors, influencing cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with various molecular targets in a distinct manner.

Properties

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.10 g/mol

IUPAC Name

2-amino-2-pyridin-4-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C8H10N2O2.2ClH/c1-8(9,7(11)12)6-2-4-10-5-3-6;;/h2-5H,9H2,1H3,(H,11,12);2*1H

InChI Key

OSWJOGLUXMCNES-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)(C(=O)O)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.